

# An In-depth Technical Guide to the Physicochemical Properties of Rebaudioside I

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## Compound of Interest

Compound Name: *Rebaudioside I*

Cat. No.: *B3027040*

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## Introduction

**Rebaudioside I** is a steviol glycoside, a class of natural, high-intensity sweeteners found in the leaves of *Stevia rebaudiana*. As a lesser-known member of the rebaudioside family, detailed physicochemical data for **Rebaudioside I** is not as abundant as for more common glycosides like Rebaudioside A. This guide provides a comprehensive overview of the currently available technical information on **Rebaudioside I**, with a focus on its chemical properties and the methodologies for its synthesis and characterization. Due to the limited availability of data for **Rebaudioside I**, comparative data for the structurally similar and well-studied Rebaudioside A is also presented to provide context.

## Physicochemical Properties of Rebaudioside I

Quantitative data on the physicochemical properties of **Rebaudioside I** are scarce in publicly available scientific literature. The following table summarizes the known information.

Property	Value	Source
Molecular Formula	C <sub>50</sub> H <sub>80</sub> O <sub>28</sub>	[1][2][3]
Molecular Weight	1129.15 g/mol	[1][3]
Chemical Structure	(13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy] ent-kaur-16-en-19-oic acid-(3-O-β-D-glucopyranosyl)-β-D-glucopyranosyl ester]	[4]

Note: Experimental data for properties such as melting point, boiling point, solubility, and stability of **Rebaudioside I** are not readily available in the current body of scientific literature.

## Comparative Physicochemical Properties of Rebaudioside A

For comparative purposes, the well-documented physicochemical properties of Rebaudioside A are presented below. It is important to note that these values are for Rebaudioside A and may not be representative of **Rebaudioside I**.

Property	Value	Source
Molecular Formula	C <sub>44</sub> H <sub>70</sub> O <sub>23</sub>	[5][6][7]
Molecular Weight	967.01 g/mol	[6]
Melting Point	242-244 °C	[8]
Solubility	- Sparingly soluble in water (1.0%) and ethanol. - Freely soluble in a 50/50 (v/v) ethanol-water mixture. - Approximately 1 mg/mL in DMSO and dimethyl formamide. - Approximately 10 mg/mL in PBS (pH 7.2).	[5][9][10][11]
Stability	- Stable at high temperatures (up to 105°C for 96 hours). - Generally stable in acidic and alkaline solutions (pH 5-7). - Degradation can occur in acidic beverages over time, influenced by pH and temperature. - Susceptible to degradation upon exposure to UV light.	[10][12][13]

## Experimental Protocols

### Bioconversion of Rebaudioside A to Rebaudioside I

**Rebaudioside I** can be synthesized from Rebaudioside A through an enzymatic bioconversion process. This method utilizes a glucosyltransferase enzyme to add a glucose unit to the parent molecule.[4][14]

#### Methodology:

- Reaction Mixture Preparation: A 40 mL reaction mixture is prepared containing:

- 0.5 mM Rebaudioside A
- 3 mM MgCl<sub>2</sub>
- 50 mM sodium phosphate buffer (pH 7.5)
- 2.5 mM UDP-glucose
- 4.0 mL of glucosyltransferase UGT76G1-R11-F12 (2.5 U/mL)[14]
- Incubation: The reaction mixture is incubated at 30°C on an orbital shaker at 135 rpm.[14]
- Monitoring and Yield: The bioconversion is monitored by High-Performance Liquid Chromatography (HPLC). This process has been reported to yield approximately 22.5% **Rebaudioside I**. [14]

## Structural Characterization of Rebaudioside I

The chemical structure of **Rebaudioside I** has been fully elucidated using a combination of spectroscopic techniques.[4]

Methodology:

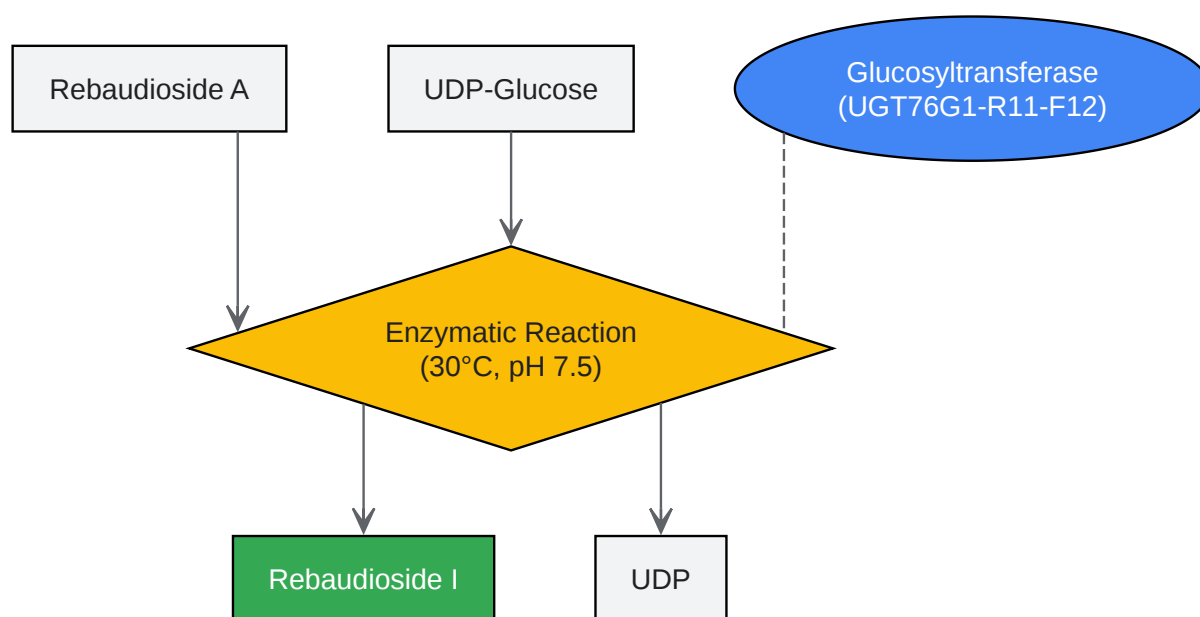
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments are performed to determine the connectivity of atoms and the stereochemistry of the molecule. These experiments include:
  - <sup>1</sup>H NMR (Proton NMR)
  - <sup>13</sup>C NMR (Carbon-13 NMR)
  - COSY (Correlation Spectroscopy)
  - HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer)

- HMBC (Heteronuclear Multiple Bond Correlation)
- 1D-TOCSY (Total Correlation Spectroscopy)
- NOESY (Nuclear Overhauser Effect Spectroscopy)[4]

The data from these experiments allow for the complete assignment of all proton and carbon signals, confirming the precise structure of **Rebaudioside I**. [4]

## Visualizations

Below is a diagram illustrating the enzymatic bioconversion of Rebaudioside A to **Rebaudioside I**.



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Caption: Enzymatic conversion of Rebaudioside A to **Rebaudioside I**.

## Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **Rebaudioside I**. Research on the

biological effects of steviol glycosides has predominantly focused on more abundant compounds like Rebaudioside A and Stevioside. These compounds have been investigated for their potential roles in glucose metabolism, blood pressure regulation, and anti-inflammatory effects.[15] Further research is required to determine if **Rebaudioside I** exhibits similar or unique biological activities.

## Conclusion

**Rebaudioside I** is a structurally defined steviol glycoside that can be produced via enzymatic bioconversion of Rebaudioside A. While its chemical structure is well-characterized, there is a notable lack of publicly available data on its broader physicochemical properties, such as solubility and stability, as well as its biological activities. This information gap highlights the need for further research to fully understand the potential applications of **Rebaudioside I** in the food, beverage, and pharmaceutical industries. The methodologies for its synthesis and characterization, however, are well-established, providing a foundation for future investigations into this novel sweetener.

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